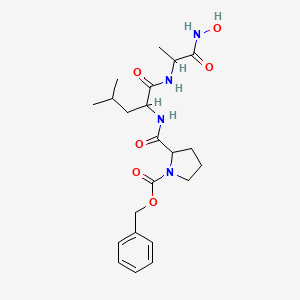

Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH est un dérivé de peptide synthétique qui incorpore des groupes protecteurs carbobenzoxy (Cbz). Ce composé est utilisé dans diverses applications biochimiques et pharmaceutiques en raison de ses propriétés structurales uniques et de sa réactivité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH implique généralement le couplage par étapes d'acides aminés protégés. Le processus commence par la protection des acides aminés à l'aide du groupe Cbz, suivie de la formation de liaison peptidique par des réactions de couplage. Les réactifs couramment utilisés dans ces réactions comprennent les carbodiimides comme la dicyclohexylcarbodiimide (DCC) et les agents de couplage comme la N-hydroxysuccinimide (NHS). Les conditions réactionnelles impliquent souvent des solvants anhydres et des atmosphères inertes pour empêcher les réactions secondaires .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour garantir la précision et l'efficacité. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la purification, assurant une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH subit diverses réactions chimiques, notamment :

Hydrogénolyse : Élimination du groupe protecteur Cbz à l'aide d'hydrogène et d'un catalyseur au palladium.

Oxydation et réduction : Le composé peut participer à des réactions redox, modifiant ses groupes fonctionnels.

Substitution : Les réactions de substitution nucléophile peuvent modifier la chaîne peptidique.

Réactifs et conditions courants

Hydrogénolyse : Gaz hydrogène et catalyseur au palladium sur carbone (Pd/C).

Oxydation : Réactifs comme le permanganate de potassium (KMnO₄) ou le peroxyde d'hydrogène (H₂O₂).

Réduction : Borohydrure de sodium (NaBH₄) ou hydrure de lithium et d'aluminium (LiAlH₄).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'hydrogénolyse donne le peptide déprotégé, tandis que l'oxydation et la réduction peuvent introduire ou éliminer des groupes fonctionnels .

Applications de la recherche scientifique

This compound a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction dans la synthèse peptidique et comme composé modèle pour l'étude des réactions peptidiques.

Biologie : Employé dans l'étude des interactions protéine-protéine et de la spécificité du substrat enzymatique.

Industrie : Utilisé dans la production de peptides spécialisés à des fins de recherche et pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Le groupe protecteur Cbz stabilise le peptide, lui permettant d'interagir avec des enzymes et d'autres protéines sans dégradation prématurée. Après élimination du groupe Cbz, le peptide peut exercer ses effets biologiques en se liant à des molécules cibles et en modulant leur activité .

Applications De Recherche Scientifique

Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH has diverse applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.

Biology: Employed in the study of protein-protein interactions and enzyme substrate specificity.

Industry: Utilized in the production of specialized peptides for research and pharmaceutical purposes.

Mécanisme D'action

The mechanism of action of Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH involves its interaction with specific molecular targets. The Cbz protecting group stabilizes the peptide, allowing it to interact with enzymes and other proteins without premature degradation. Upon removal of the Cbz group, the peptide can exert its biological effects by binding to target molecules and modulating their activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Cbz-DL-Leu-OH : Un autre dérivé d'acide aminé protégé par le Cbz utilisé dans la synthèse peptidique.

Z-DL-Pro-OH (N-Cbz-DL-proline) : Un dérivé de proline présentant des propriétés protectrices similaires.

Gly-DL-Leu-DL-Ala : Un peptide apparenté utilisé dans des applications de recherche similaires.

Unicité

Cbz-DL-Pro-DL-Leu-DL-Ala-NHOH se distingue par sa séquence spécifique et la présence du groupe hydroxylamine (NHOH), qui peut introduire une réactivité et des propriétés de liaison uniques. Cela le rend particulièrement utile dans la recherche biochimique et pharmaceutique spécialisée .

Propriétés

IUPAC Name |

benzyl 2-[[1-[[1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGYGQYGBIUTAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.